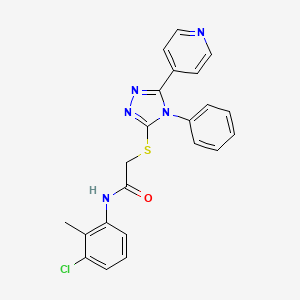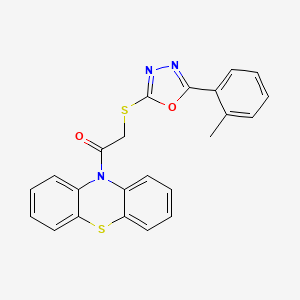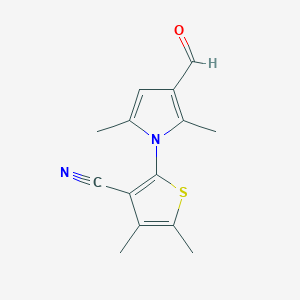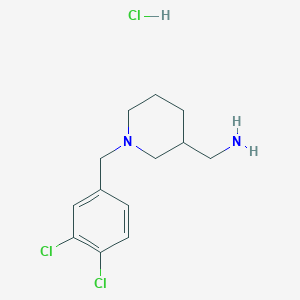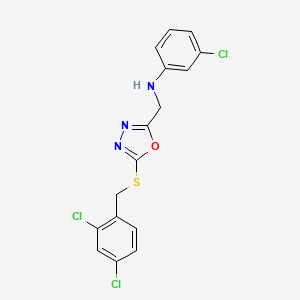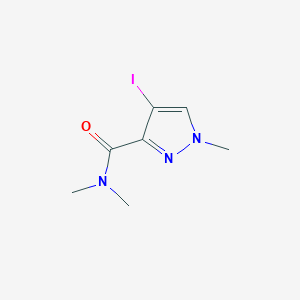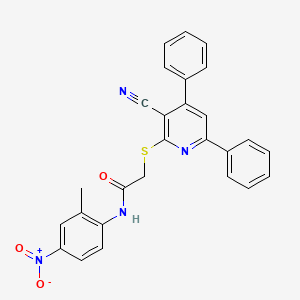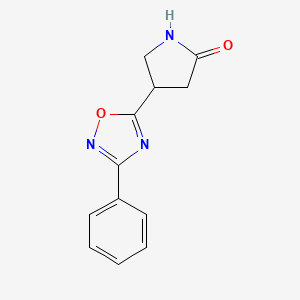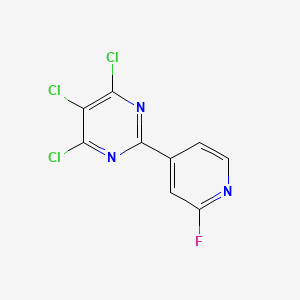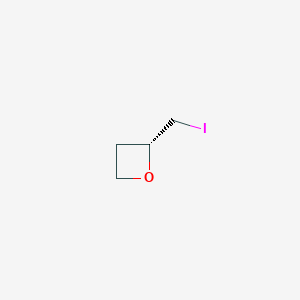
(2R)-2-(Iodomethyl)oxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(Iodomethyl)oxetane is an organic compound that belongs to the class of oxetanes, which are four-membered cyclic ethers. The presence of an iodomethyl group at the second position of the oxetane ring makes this compound particularly interesting for various chemical applications. Oxetanes are known for their strained ring systems, which can make them reactive intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Iodomethyl)oxetane typically involves the formation of the oxetane ring followed by the introduction of the iodomethyl group. One common method is the cyclization of a suitable diol precursor under acidic conditions to form the oxetane ring. The iodomethyl group can then be introduced via a halogenation reaction using reagents such as iodine and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(Iodomethyl)oxetane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The oxetane ring can be oxidized to form more reactive intermediates, which can then participate in further chemical transformations.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxetanes, while oxidation and reduction reactions can lead to different functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a reactive intermediate in organic synthesis, it can be used to construct more complex molecules.
Biology: Its derivatives may have biological activity and could be explored for potential pharmaceutical applications.
Medicine: The compound or its derivatives could be investigated for use in drug development.
Industry: It may be used in the synthesis of specialty chemicals or materials with unique properties.
Mecanismo De Acción
The mechanism by which (2R)-2-(Iodomethyl)oxetane exerts its effects depends on the specific reactions it undergoes. The strained oxetane ring can make the compound highly reactive, allowing it to participate in various chemical transformations. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-(Bromomethyl)oxetane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
(2R)-2-(Chloromethyl)oxetane: Similar structure but with a chloromethyl group.
(2R)-2-(Hydroxymethyl)oxetane: Similar structure but with a hydroxymethyl group.
Uniqueness
The presence of the iodomethyl group in (2R)-2-(Iodomethyl)oxetane makes it more reactive compared to its bromomethyl and chloromethyl counterparts due to the larger size and lower bond dissociation energy of the carbon-iodine bond. This can make this compound a more versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C4H7IO |
|---|---|
Peso molecular |
198.00 g/mol |
Nombre IUPAC |
(2R)-2-(iodomethyl)oxetane |
InChI |
InChI=1S/C4H7IO/c5-3-4-1-2-6-4/h4H,1-3H2/t4-/m1/s1 |
Clave InChI |
JVPHNTROOBLPKR-SCSAIBSYSA-N |
SMILES isomérico |
C1CO[C@H]1CI |
SMILES canónico |
C1COC1CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


